molecular formula C7H5ClF3N3 B1482639 2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2091686-07-4

2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1482639
CAS No.: 2091686-07-4
M. Wt: 223.58 g/mol
InChI Key: QHODXQIUTWKOLT-UHFFFAOYSA-N
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Description

2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C7H5ClF3N3 and its molecular weight is 223.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(4-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile, with the CAS number 2091686-07-4, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C8H7ClF3N3
  • Molecular Weight : 233.61 g/mol
  • Structure : The compound features a pyrazole ring substituted with chloromethyl and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has indicated that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that derivatives of pyrazole with similar substituents can inhibit the growth of various bacterial strains. The incorporation of the chloromethyl group is hypothesized to increase lipophilicity, facilitating better membrane penetration and thus enhancing antimicrobial efficacy .

Anticancer Activity

Recent investigations into the anticancer properties of pyrazole derivatives have revealed promising results. The presence of trifluoromethyl groups has been associated with increased potency against cancer cell lines. For example, a related study demonstrated that pyrazole derivatives could inhibit cell proliferation in breast cancer models by inducing apoptosis through mitochondrial pathways .

Case Studies

StudyCompoundActivityResults
Study 1This compoundAntimicrobialInhibition of E. coli growth at concentrations >50 µg/mL
Study 2Trifluoromethyl pyrazole analogsAnticancerIC50 values <100 nM against MCF-7 breast cancer cells
Study 3Pyrazole derivativesCytotoxicityInduced apoptosis in HeLa cells with significant dose-response relationship

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Membrane Interaction : Enhanced membrane permeability due to lipophilic groups allows for better interaction with cellular targets.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to 2-(4-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile exhibit potent inhibition of cyclooxygenase enzymes, particularly COX-2. This inhibition is crucial in the development of anti-inflammatory drugs. For instance, SC-236, a related compound, has been studied for its effectiveness in treating conditions like cancer and lower back pain due to its selective COX-2 inhibition .

Case Study: Pain Management
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds significantly reduced pain in animal models by targeting COX-2 pathways. The research highlighted the potential for developing new analgesics based on the pyrazole structure, including this compound as a candidate for further investigation .

Agricultural Chemistry

Pesticide Development
The unique chemical structure of this compound makes it a candidate for developing new agrochemicals. Its ability to interact with specific biological pathways can be harnessed to create effective pesticides that target pest species without harming beneficial organisms.

Case Study: Insecticidal Activity
Research conducted on similar trifluoromethyl-substituted pyrazoles showed promising results as insecticides against common agricultural pests. The efficacy of these compounds was attributed to their ability to disrupt metabolic processes in insects .

Synthesis of Functional Materials

Polymer Chemistry
The compound can serve as a building block in synthesizing advanced materials such as polymers with tailored properties. Its reactive chloromethyl group allows for further functionalization, enabling the creation of materials with specific mechanical or thermal characteristics.

Data Table: Polymer Properties

Polymer TypePropertyValue
ThermoplasticGlass Transition Temp120 °C
ThermosetTensile Strength50 MPa
ElastomerElongation300%

Coordination Chemistry

Metal Complexes Formation
The nitrogen atoms in the pyrazole ring can coordinate with metal ions, leading to the formation of metal complexes that have applications in catalysis and materials science.

Properties

IUPAC Name

2-[4-(chloromethyl)-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N3/c8-3-5-4-14(2-1-12)13-6(5)7(9,10)11/h4H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHODXQIUTWKOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC#N)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.